Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative characterized by a cyclohexylamine substituent at the N1 position and a methyl ester group at the C4 position of the triazole ring. The 1,2,3-triazole scaffold is widely recognized for its stability, hydrogen-bonding capacity, and role in bioisosterism, making it a critical pharmacophore in drug discovery . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole . Applications of such derivatives span medicinal chemistry (e.g., enzyme inhibition, antimicrobial agents) and materials science .
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h6-7,9H,2-5,11H2,1H3 |
InChI Key |
BIMLNQWOBMJBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N |
Origin of Product |
United States |
Preparation Methods
General Synthesis of 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles typically involves the following steps:
Azide-Alkyne Cycloaddition (AAC): This is the most common method for synthesizing 1,2,3-triazoles. It involves the reaction of an organic azide with an alkyne in the presence of a catalyst. The reaction is highly regioselective when using copper(I) catalysts, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
Starting Materials: The azide component can be prepared from primary amines using sodium nitrite and acid, followed by azide substitution. The alkyne component can be a variety of alkynes, including propiolic acid derivatives for carboxylate functionalities.
Preparation of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate
To synthesize This compound , one could adapt the general AAC method:
Preparation of Azide Component:
- Start with 2-aminocyclohexane and convert it into the corresponding azide using sodium nitrite and hydrochloric acid, followed by azide substitution.
Preparation of Alkyne Component:
- Use methyl propiolate as the alkyne component to introduce the carboxylate functionality.
-
- React the azide with methyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
- Purify the product using column chromatography with appropriate eluents.
Analysis and Characterization
Characterization of the synthesized compound can be performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
- Infrared (IR) Spectroscopy: Useful for identifying functional groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The cyclohexyl group provides steric bulk, which can affect the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate with structurally related analogs:
*Calculated based on formula C₁₀H₁₆N₄O₂.
Key Observations:
- Substituent Effects: Electron-Donating vs.
Biological Activity
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1181515-63-8) is a compound that belongs to the 1,2,3-triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 260.72 g/mol
- Structure : The compound features a triazole ring connected to a carboxylate group and an amino cyclohexyl moiety.
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. This compound may exert its effects through:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in key metabolic pathways.
- Antimicrobial Activity : The compound may demonstrate antimicrobial properties similar to other triazole derivatives.
- Anticancer Activity : Initial studies suggest potential antiproliferative effects against certain cancer cell lines.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focus of recent research. For example:
- Cytotoxicity Studies : Compounds similar to this compound have shown varying degrees of cytotoxicity against human cancer cell lines such as THP-1 (leukemia), A549 (lung), and Panc-1 (pancreatic) using MTT assays .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | THP-1 | 0.63 | High cytotoxicity |
| Compound B | A549 | >30 | Low activity |
| Compound C | Panc-1 | 16.4 | Moderate activity |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Research has shown that modifications to the triazole ring and substituents can significantly alter biological activity. For instance:
- Substituent Effects : The presence of specific functional groups can enhance or reduce the activity against target enzymes or receptors .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Antitubercular Activity : A focused library of triazoles was synthesized and tested against MTB with promising results indicating that structural modifications can lead to enhanced antitubercular activity .
- Antiproliferative Studies : In vitro studies demonstrated that certain triazole derivatives exhibit significant antiproliferative effects on various cancer cell lines, suggesting potential for development as anticancer agents .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate binding interactions between triazoles and target proteins involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
